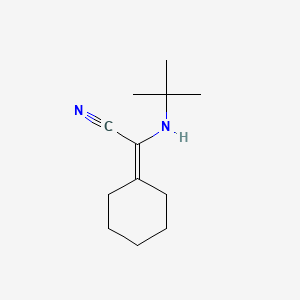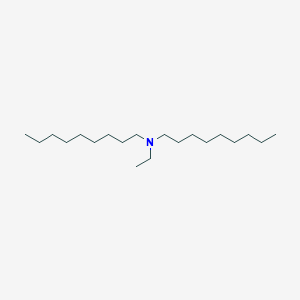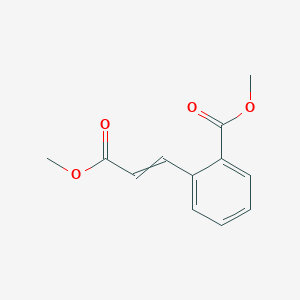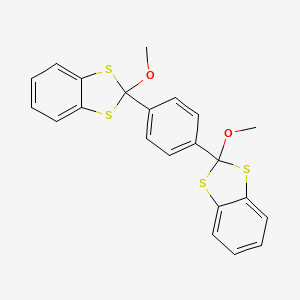
3-Chloro-4-hydroxy-5-methoxy-2-nitrobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-hydroxy-5-methoxy-2-nitrobenzaldehyde is an organic compound with a complex structure that includes a chloro group, a hydroxy group, a methoxy group, and a nitro group attached to a benzaldehyde core. This compound is of interest due to its diverse functional groups, which make it a versatile intermediate in organic synthesis and various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-hydroxy-5-methoxy-2-nitrobenzaldehyde typically involves the nitration of vanillin derivatives. One common method is the nitration of vanillin with concentrated nitric acid in glacial acetic acid, yielding a high percentage of the desired product . Another method involves using acetyl nitrate as the nitrating agent in the presence of silica gel, which can achieve yields of up to 88% .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
化学反応の分析
Types of Reactions
3-Chloro-4-hydroxy-5-methoxy-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can be used for substitution reactions.
Major Products
Oxidation: 3-Chloro-4-hydroxy-5-methoxy-2-nitrobenzoic acid.
Reduction: 3-Chloro-4-hydroxy-5-methoxy-2-aminobenzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
科学的研究の応用
3-Chloro-4-hydroxy-5-methoxy-2-nitrobenzaldehyde is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and as a probe for biochemical pathways.
Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Chloro-4-hydroxy-5-methoxy-2-nitrobenzaldehyde involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the aldehyde group can form Schiff bases with amines, leading to the formation of imines. These interactions can affect biochemical pathways and enzyme activities .
類似化合物との比較
Similar Compounds
5-Nitrovanillin: 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde.
3-Methoxy-2-nitrobenzaldehyde: Similar structure but lacks the chloro and hydroxy groups.
2-Hydroxy-3-methoxy-5-nitrobenzaldehyde: Similar structure but lacks the chloro group.
Uniqueness
3-Chloro-4-hydroxy-5-methoxy-2-nitrobenzaldehyde is unique due to the presence of the chloro group, which can undergo various substitution reactions, and the combination of hydroxy, methoxy, and nitro groups, which provide multiple reactive sites for chemical transformations.
特性
CAS番号 |
63055-11-8 |
|---|---|
分子式 |
C8H6ClNO5 |
分子量 |
231.59 g/mol |
IUPAC名 |
3-chloro-4-hydroxy-5-methoxy-2-nitrobenzaldehyde |
InChI |
InChI=1S/C8H6ClNO5/c1-15-5-2-4(3-11)7(10(13)14)6(9)8(5)12/h2-3,12H,1H3 |
InChIキー |
ASOSBKKVCOWMIS-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C(=C1)C=O)[N+](=O)[O-])Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


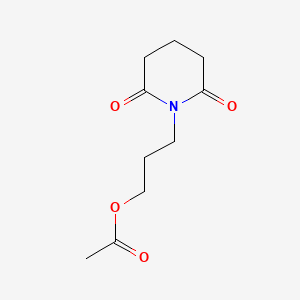
![Phenol, 2,2'-[[(2-chlorophenyl)methylene]bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[4-methyl-](/img/structure/B14496064.png)
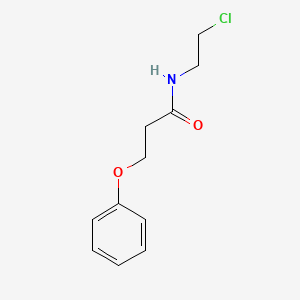


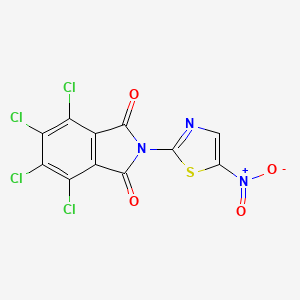
![4-[[4-(4-Carboxyanilino)-6-(diethylamino)-1,3,5-triazin-2-yl]amino]benzoic acid](/img/structure/B14496101.png)
